molecular formula C6H10O3 B2673465 3-Cyclopropoxypropanoic acid CAS No. 1554658-48-8

3-Cyclopropoxypropanoic acid

Cat. No.: B2673465
CAS No.: 1554658-48-8
M. Wt: 130.143
InChI Key: ILQUJBWBKNTLCO-UHFFFAOYSA-N
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Description

3-Cyclopropoxypropanoic acid: is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of a cyclopropyl group attached to a propanoic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropanol with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acid.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as zinc or palladium can be employed to facilitate the cyclopropanation of propanoic acid derivatives. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: 3-Cyclopropoxypropanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of cyclopropyl groups with enzymes and other biomolecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The cyclopropyl group is known to impart stability and unique pharmacokinetic properties to drug molecules, making this compound a valuable intermediate in drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypropanoic acid involves its interaction with molecular targets through its cyclopropyl and carboxyl functional groups. The cyclopropyl group can engage in ring-opening reactions, while the carboxyl group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Similar in structure but lacks the propoxy group.

    Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.

    Cyclopropylamine: Features a cyclopropyl group attached to an amine.

Uniqueness: 3-Cyclopropoxypropanoic acid is unique due to the presence of both a cyclopropyl group and a propanoic acid moiety connected through an oxygen atom. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-cyclopropyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)3-4-9-5-1-2-5/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQUJBWBKNTLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554658-48-8
Record name 3-cyclopropoxypropanoic acid
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